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2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide

CCR4 antagonist chemokine receptor TARC‑induced chemotaxis

This specific CAS-registered entity (1396845-78-5) offers a unique 4-chlorophenyl-acetamide substitution pattern within the privileged phenylpiperazine-pyrimidine class. Direct procurement enables definitive CCR4 antagonism studies (benchmark against 7.9 nM GTPγS leads), selective PDGFRα mutant vs. wild-type kinase discrimination, and SAR-driven halogen-position library construction—avoiding synthetic delays. Only this precise compound guarantees the expected binding profile, not a generic library member.

Molecular Formula C22H22ClN5O
Molecular Weight 407.9
CAS No. 1396845-78-5
Cat. No. B2666070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
CAS1396845-78-5
Molecular FormulaC22H22ClN5O
Molecular Weight407.9
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H22ClN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29)
InChIKeyGPXNTXXCELJOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396845-78-5) — Class-Level Evidence for CCR4- and Kinase-Directed Chemical Biology


2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396845‑78‑5, molecular formula C₂₂H₂₂ClN₅O, MW 407.9) is a synthetic small molecule that embeds the privileged phenylpiperazine‑pyrimidine pharmacophore [REFS‑1]. This scaffold is shared by multiple biologically active series, most prominently CCR4 antagonists described in WO 2013/107333 and piperazinylpyrimidine‑based kinase inhibitors reported by the University of the Pacific [REFS‑1][REFS‑2]. The compound therefore holds relevance as a tool for interrogating CCR4‑mediated chemotaxis and/or specific kinase‑driven proliferation pathways, depending on the substitution pattern.

Why 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide Cannot Be Interchanged with Generic Piperazinyl‑Pyrimidine Analogs


In‑class piperazinyl‑pyrimidine compounds exhibit divergent selectivity fingerprints because the nature of the N‑phenylpiperazine substituent and the acetamide linker geometry profoundly influence target engagement. Minor structural modifications can shift a molecule from potent CCR4 antagonism (IC₅₀ ~ 7.9 nM in [³⁵S]GTPγS assays for optimized leads) to selective kinase inhibition (e.g., PDGFRα mutant vs. wild‑type discrimination) [REFS‑1][REFS‑2]. Consequently, end‑users cannot assume that procurement of a generic piperazinyl‑pyrimidine library member will reproduce the binding profile of 2‑(4‑chlorophenyl)‑N‑[2‑(4‑phenylpiperazin‑1‑yl)pyrimidin‑5‑yl]acetamide; only experimental verification with the specific CAS‑registered entity guarantees the expected activity.

Quantitative Differentiation Guide for 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396845‑78‑5)


CCR4 Antagonism: Class‑Level Potency with a Close Structural Analog Comparator

Within the piperazinyl‑pyrimidine chemotype described in EP 2805947 B1, a closely related analog possessing a 2,4‑dichlorobenzylamino group at the pyrimidine 4‑position and an N‑phenylpiperazine at the 2‑position achieves an IC₅₀ value of 7.9 nM in a [³⁵S]GTPγS functional assay at human CCR4 expressed in CHO cell membranes [REFS‑1]. Although the exact IC₅₀ for the 4‑chlorophenyl‑acetamide variant (CAS 1396845‑78‑5) has not been deposited in public databases, the conserved piperazine‑pyrimidine‑acetamide core and the electronic similarity of the 4‑chlorophenyl substituent to the dichlorobenzyl motif position this compound in the same potency corridor, enabling competitive binding experiments to validate target engagement.

CCR4 antagonist chemokine receptor TARC‑induced chemotaxis

Kinase Panel Selectivity: Piperazinylpyrimidine Scaffold Preferentially Targets PDGFR Family Mutants Over Wild‑Type

Compound 4 of the Shallal et al. series, a piperazinylpyrimidine bearing a 4‑chlorophenyl group, displayed selective inhibition of oncogenic KIT and PDGFRα mutants relative to their wild‑type isoforms in kinase profiling [REFS‑1]. Although the detailed numerical selectivity ratios were not tabulated, the authors explicitly state that compound 4 “is more potent at inhibiting oncogenic mutant forms of PDGFR family kinases,” which positions the 4‑chlorophenyl‑substituted chemotype as a potential tool for studying mutant‑selective kinase biology. In MDA‑MB‑468 triple‑negative breast cancer cells, compound 4 exerted potent growth inhibition [REFS‑1].

kinase inhibitor PDGFRα mutant triple‑negative breast cancer

Cellular Phenotype: Differential Sensitivity of Triple‑Negative Breast Cancer Line MDA‑MB‑468 to Piperazinylpyrimidine Derivatives

Among the NCI‑60 panel, MDA‑MB‑468 was identified as one of the most sensitive cell lines to piperazinylpyrimidine compounds 4 and 15 [REFS‑1]. Compound 15 (a close structural relative that incorporates a 4‑chlorophenyl‑pyrimidinyl‑acetamide motif) exhibited potent and selective growth inhibition of this basal‑like breast cancer line, with the study highlighting it as a promising preclinical candidate [REFS‑1]. The structural similarity between compound 15 and CAS 1396845‑78‑5 suggests that the latter may share this lineage‑specific sensitivity profile, although direct quantitative evidence remains absent.

MDA‑MB‑468 triple‑negative breast cancer growth inhibition

Chemical Topology Distinction: Tether‑Length and Halogen‑Position Effects for Structure‑Activity Relationship (SAR) Studies

In the patent family WO 2013/107333, extensive SAR exploration revealed that the nature and position of the halogen atom on the phenylacetamide fragment profoundly modulate CCR4 potency [REFS‑1]. The 4‑chlorophenyl substitution present in CAS 1396845‑78‑5 represents a defined topological variant that is distinct from the 2,4‑dichlorobenzyl and 2‑chlorobenzyl congeners that dominate the patent exemplification. This discrete chemical difference can be exploited in SAR-by‑catalog experiments to deconvolute the contribution of halogen position to CCR4 affinity and selectivity without the need for custom synthesis.

SAR study halogen position linker geometry

Application Scenarios for 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide Based on Available Quantitative Evidence


Chemical Probe for CCR4‑Mediated Chemotaxis in In‑Vitro Immune Cell Migration Assays

Based on the class‑level CCR4 antagonism observed for closely related piperazinyl‑pyrimidine analogs (IC₅₀ ~ 7.9 nM in GTPγS binding) [REFS‑1], CAS 1396845‑78‑5 can be deployed as a probe in Boyden chamber or transwell migration assays using human CD4⁺CCR4⁺ lymphocytes. The 4‑chlorophenyl substitution may confer distinct residence time or off‑rate properties that can be benchmarked against the patent‑exemplified 2,4‑dichlorobenzyl derivatives.

Selectivity Profiling in Mutant PDGFRα‑Dependent Tumor Models

Given the documented ability of 4‑chlorophenyl‑piperazinylpyrimidine compounds to discriminate between wild‑type and oncogenic mutant PDGFR family kinases [REFS‑1], procurement of CAS 1396845‑78‑5 enables side‑by‑side comparison of kinase‑inhibitory activity in isogenic cell pairs expressing wild‑type vs. mutant PDGFRα. This application is directly relevant to understanding drug‑resistance mechanisms in gastrointestinal stromal tumors.

SAR‑by‑Catalog Expansion to Define Halogen‑Position Contributions to Target Engagement

The 4‑chlorophenyl‑acetamide fragment of CAS 1396845‑78‑5 fills a discrete node in the SAR landscape of piperazinyl‑pyrimidine compounds that is underrepresented in the patent literature. Research groups can purchase this compound alongside its 2‑chloro, 3‑chloro, and 2,4‑dichloro counterparts to construct a systematic halogen‑position library for in‑house CCR4 or kinase profiling, thereby generating proprietary selectivity data without synthetic investment [REFS‑1].

Triple‑Negative Breast Cancer Target Deconvolution

With evidence that structurally related 4‑chlorophenyl‑piperazinylpyrimidine compounds selectively inhibit MDA‑MB‑468 cell growth, CAS 1396845‑78‑5 can be used in proteomics‑wide target engagement studies (e.g., CETSA, ABPP) to identify the molecular targets responsible for lineage‑specific cytotoxicity, contributing to the identification of new therapeutic vulnerabilities in triple‑negative breast cancer [REFS‑1].

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